Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate
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Overview
Description
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate is a complex organic compound that features a nicotinate core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate typically involves multiple steps. One common approach starts with the chlorination of a nicotinate derivative, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The amino group is then introduced through a substitution reaction. The final step involves the methylation of the carboxyl group to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-(2-hydroxyethoxy)-6-chloronicotinate: Lacks the TBDMS protecting group.
Methyl 4-amino-5-(2-methoxyethoxy)-6-chloronicotinate: Has a methoxy group instead of the TBDMS group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H25ClN2O4Si |
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Molecular Weight |
360.91 g/mol |
IUPAC Name |
methyl 4-amino-5-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H25ClN2O4Si/c1-15(2,3)23(5,6)22-8-7-21-12-11(17)10(14(19)20-4)9-18-13(12)16/h9H,7-8H2,1-6H3,(H2,17,18) |
InChI Key |
MBBHLXPBSIJFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C(=CN=C1Cl)C(=O)OC)N |
Origin of Product |
United States |
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